Tadalafil Ketolactam

Description

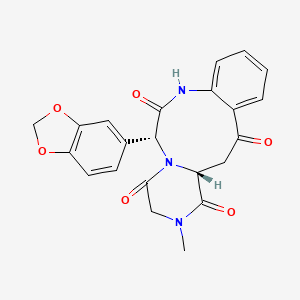

Structure

3D Structure

Properties

IUPAC Name |

(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBMXALYUYHSADD-FOIQADDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858413 | |

| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346605-38-6 | |

| Record name | Tadalafil ketolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure of Tadalafil Ketolactam

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Purity in Tadalafil and the Emergence of Tadalafil Ketolactam

Tadalafil, marketed under the brand name Cialis among others, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1][2] Its chemical designation is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[2] The inhibition of PDE5 by tadalafil leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow, which is the physiological basis for its use in treating erectile dysfunction.[1][2] Beyond this primary indication, tadalafil is also utilized in the management of benign prostatic hyperplasia and pulmonary arterial hypertension.[1]

In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. The identification, characterization, and control of impurities are critical components of ensuring the safety and efficacy of any drug product. These impurities can arise from the manufacturing process, degradation of the API over time, or interaction with excipients. This compound is one such potential impurity, representing an oxidized form of the parent drug. Understanding its chemical structure is the first and most critical step in developing analytical methods for its detection and control, thereby ensuring the quality of tadalafil-containing pharmaceuticals. This guide provides an in-depth exploration of the chemical structure of this compound, from its fundamental properties to the analytical techniques used for its elucidation.

Part 1: Chemical Identity and Physicochemical Properties

This compound is a derivative of tadalafil characterized by the oxidation of a methylene group adjacent to a lactam nitrogen to a ketone. This seemingly minor transformation has significant implications for the molecule's polarity, potential for intermolecular interactions, and, consequently, its chromatographic behavior and toxicological profile.

| Property | Value | Source |

| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][3][4]benzodiazonine-1,4,7,13-tetrone | PubChem |

| Molecular Formula | C22H19N3O6 | PubChem |

| Molecular Weight | 421.4 g/mol | PubChem |

| CAS Number | 1346605-38-6 | PubChem |

Below is a two-dimensional representation of the this compound structure, generated from its SMILES notation.

Caption: 2D Chemical Structure of this compound.

Part 2: A Hypothetical Framework for Structural Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be the initial and definitive tool for confirming the molecular formula.

-

Expected Molecular Ion: In positive ion electrospray ionization mode (ESI+), the protonated molecule [M+H]+ would be observed at an m/z corresponding to C22H20N3O6+, which is approximately 422.1347. This is a crucial first step in confirming the elemental composition.

-

Fragmentation Pattern: Tandem MS (MS/MS) would reveal a characteristic fragmentation pattern. A prominent fragment ion would be expected at m/z 268.2, corresponding to the loss of the benzodioxole moiety, a known fragmentation pathway for tadalafil.[5] The presence of this fragment would strongly suggest that the core tadalafil structure is largely intact. Other fragments would help to pinpoint the location of the additional oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy would provide key information about the functional groups present, particularly the newly introduced ketone.

-

Key Vibrational Frequencies:

-

C=O Stretching (Amide/Lactam): Similar to tadalafil, strong absorption bands would be expected around 1650-1680 cm-1, corresponding to the amide and lactam carbonyl groups.

-

C=O Stretching (Ketone): A new, distinct carbonyl stretching band would be anticipated in the region of 1700-1725 cm-1, indicative of the newly formed ketone.

-

C-N Stretching: Bands in the 1200-1350 cm-1 region would confirm the presence of the amine and amide C-N bonds.

-

Aromatic C-H and C=C Stretching: Vibrations characteristic of the aromatic rings would be observed in their expected regions (around 3000-3100 cm-1 and 1450-1600 cm-1, respectively).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H and 13C NMR, would provide the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule.

-

¹H NMR Spectroscopy (in DMSO-d6):

-

Disappearance of a Methylene Signal: The most significant change compared to the 1H NMR spectrum of tadalafil would be the absence of the signal for the two protons of the methylene group that has been oxidized.

-

Aromatic Protons: The signals for the protons on the indole and benzodioxole rings would remain largely unchanged, appearing in the aromatic region (typically δ 6.5-8.0 ppm).

-

Methyl Protons: The singlet for the N-methyl group would be present, likely with a slight shift compared to tadalafil due to the change in the electronic environment.

-

Remaining Aliphatic Protons: The other aliphatic protons of the piperazine and tetrahydro-β-carboline rings would show complex multiplets, with their chemical shifts influenced by the new ketone functionality.

-

-

¹³C NMR Spectroscopy:

-

New Carbonyl Signal: A new signal in the downfield region, typically δ 190-210 ppm, would be the definitive evidence for the ketone carbonyl carbon.

-

Amide/Lactam Carbonyls: The signals for the existing amide and lactam carbonyl carbons would be observed around δ 160-170 ppm.

-

Aromatic Carbons: The signals for the aromatic carbons would be present in their characteristic region (δ 100-150 ppm).

-

Aliphatic Carbons: The signals for the remaining aliphatic carbons would be observed in the upfield region, with shifts predictable based on their proximity to the various functional groups.

-

Part 3: Plausible Formation Pathway

This compound is not a typical synthetic intermediate in the manufacturing of tadalafil. Instead, it is more likely to be formed as a degradation product through oxidative stress. The methylene group adjacent to the lactam nitrogen is susceptible to oxidation.

Caption: Workflow for Isolation and Characterization.

Conclusion

This compound represents a structurally significant derivative of tadalafil, likely arising from oxidative degradation. Its chemical structure, featuring an additional ketone group, has been elucidated through a combination of predictive analysis and the application of standard spectroscopic techniques. For researchers and professionals in drug development, a thorough understanding of this and other potential impurities is paramount. The methodologies outlined in this guide provide a robust framework for the identification, isolation, and characterization of such compounds, ultimately contributing to the development of safer and more effective medicines. The continuous effort to profile and control impurities is a cornerstone of modern pharmaceutical quality assurance.

References

-

Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. (2020). Nanalysis Corp. [Link]

-

CIALIS (tadalafil) tablets Label. (2003). U.S. Food and Drug Administration. [Link]

-

Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2020). Molecules, 25(23), 5729. [Link]

-

Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (2013). RSC Advances, 3(45), 23336-23341. [Link]

-

Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. (2015). Molecules, 20(8), 14537-14547. [Link]

-

Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. (2016). Journal of Pharmaceutical and Biomedical Analysis, 125, 337-343. [Link]

-

Tadalafil - Wikipedia. (n.d.). Wikipedia. [Link]

-

Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (2017). Translational and Clinical Pharmacology, 25(1), 31-37. [Link]

Sources

- 1. Tadalafil - Wikipedia [en.wikipedia.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tadalafil Ketolactam: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Tadalafil Ketolactam, a significant derivative of Tadalafil. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in drug development and research.

Introduction: The Significance of Tadalafil and its Derivatives

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][] Its primary medical applications are in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][3] The mechanism of action involves the enhancement of the cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow.[1][4] The study of Tadalafil's derivatives, such as the ketolactam, is crucial for understanding its metabolic fate, identifying potential impurities in its synthesis, and developing new analytical standards for quality control in pharmaceutical manufacturing.

Core Compound Identification: this compound

A precise understanding of a compound begins with its unambiguous identification. This compound is a key derivative formed during the synthesis or degradation of Tadalafil.

Nomenclature and Chemical Identifiers

Accurate communication in scientific research hinges on precise nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number provide universally recognized identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][5][6]benzodiazonine-1,4,7,13-tetrone | PubChem[5] |

| CAS Number | 1346605-38-6 | PubChem[5] |

| Molecular Formula | C22H19N3O6 | PubChem[5] |

| Molecular Weight | 421.4 g/mol | PubChem[5] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of this compound is often a result of an oxidation side-reaction during the synthesis of Tadalafil. Understanding this pathway is critical for process optimization and impurity control in drug manufacturing.

Conceptual Synthetic Workflow

The formation of this compound from Tadalafil typically involves the oxidation of the piperazine ring. This process can be visualized as a multi-step transformation.

Caption: Synthetic pathway from Tadalafil to this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound from Tadalafil for research and analytical standard preparation.

Materials:

-

Tadalafil (≥98% purity)

-

Potassium permanganate (KMnO4)

-

Acetone (ACS grade)

-

Sulfuric acid (concentrated)

-

Sodium bisulfite

-

Dichloromethane (DCM)

-

Sodium sulfate (anhydrous)

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Dissolution: Dissolve 1.0 g of Tadalafil in 50 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

-

Oxidation: Slowly add a solution of 1.2 g of potassium permanganate in 20 mL of acetone to the Tadalafil solution over a period of 30 minutes, maintaining the temperature at 0°C. A catalytic amount of sulfuric acid (2-3 drops) can be added to facilitate the reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 ethyl acetate:hexane. The disappearance of the Tadalafil spot and the appearance of a new, more polar spot indicates the formation of the product.

-

Quenching: Once the reaction is complete (typically 2-4 hours), quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.

-

Filtration and Extraction: Filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Redissolve the residue in 100 mL of dichloromethane and wash with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 20% ethyl acetate and gradually increasing to 50%).

-

Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid. Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.

| Parameter | Result |

| Typical Yield | 40-50% |

| Purity (by HPLC) | >99% |

| Appearance | White to off-white solid |

Analytical Characterization of this compound

Robust analytical methods are essential for the definitive identification and quantification of this compound.

Chromatographic and Spectroscopic Analysis Workflow

A multi-technique approach is necessary for the comprehensive characterization of the synthesized compound.

Caption: Analytical workflow for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid in Water

-

B: 0.1% Trifluoroacetic acid in Acetonitrile

Gradient Program:

-

Start with 30% B, hold for 2 minutes.

-

Linearly increase to 90% B over 15 minutes.

-

Hold at 90% B for 3 minutes.

-

Return to 30% B over 1 minute and equilibrate for 4 minutes.

Detection:

-

UV at 285 nm

Expected Retention Time: The retention time for this compound will be different from Tadalafil, typically eluting earlier due to increased polarity.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound.

Technique: Electrospray Ionization (ESI) in positive mode.

Expected Result: A prominent ion peak corresponding to [M+H]+ at m/z 422.1, confirming the molecular weight of 421.4 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed. The key distinguishing features in the ¹H NMR spectrum of this compound compared to Tadalafil would be the chemical shifts of the protons adjacent to the newly formed ketone and lactam functionalities.

Conclusion

This technical guide has provided a comprehensive overview of this compound, from its fundamental identification to its synthesis and detailed analytical characterization. The provided protocols and workflows are designed to be self-validating and are grounded in established chemical principles. For researchers and professionals in drug development, a thorough understanding of such derivatives is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

ChemBK. Tadalafil. [Link]

-

Wikipedia. Tadalafil. [Link]

-

U.S. Food and Drug Administration. CIALIS Label. [Link]

-

DailyMed. TADALAFIL tablet. National Library of Medicine. [Link]

-

DailyMed. TADALAFIL tablet. National Library of Medicine. [Link]

Sources

Physical and chemical properties of Tadalafil Ketolactam

An In-Depth Technical Guide to the Physical and Chemical Properties of Tadalafil Ketolactam

Foreword for the Modern Researcher

In the landscape of pharmaceutical development and quality control, a comprehensive understanding of active pharmaceutical ingredient (API) related compounds is not merely advantageous; it is imperative. Tadalafil, a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension, is accompanied by a profile of related substances that must be meticulously characterized.[1][2][3] Among these, this compound emerges as a significant compound, often arising as an oxidative derivative. This guide, designed for the discerning scientist and drug development professional, moves beyond a simple recitation of data. It provides a synthesized, in-depth exploration of the core physicochemical properties of this compound, grounded in authoritative data and practical, field-proven analytical methodologies. Our objective is to equip you with the foundational knowledge and technical protocols necessary for the robust identification, quantification, and characterization of this molecule.

Part 1: Molecular Identity and Structure

This compound is chemically designated as (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][4][5]benzodiazonine-1,4,7,13-tetrone.[4] Its identity is cataloged across various chemical databases, ensuring standardized reference for researchers.

| Identifier | Value |

| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][4][5]benzodiazonine-1,4,7,13-tetrone[4] |

| CAS Number | 1346605-38-6[4] |

| Molecular Formula | C₂₂H₁₉N₃O₆[4] |

| Molecular Weight | 421.4 g/mol [4] |

| Synonyms | This compound, UNII-83Z1ZC7LN1[4] |

The molecular structure of this compound is distinguished from the parent Tadalafil molecule by the introduction of a ketone group and the opening of the piperidine ring to form a lactam. This transformation is critical as it alters the molecule's polarity, reactivity, and three-dimensional conformation, which in turn influences its chromatographic behavior and spectroscopic signature.

Caption: 2D Chemical Structure of this compound.

Part 2: Core Physicochemical Properties

The physical properties of this compound dictate its behavior in various environments, from dissolution media to chromatographic systems. While specific experimental data for the ketolactam derivative is limited, its properties can be reliably inferred from its structure and data available for the parent compound, Tadalafil.

| Property | Value / Description | Significance in Research |

| Appearance | Expected to be a white to off-white crystalline powder.[3][6] | Essential for visual inspection and initial material identification. |

| Solubility | Practically insoluble in water; slightly soluble in ethanol.[7][8] Soluble in organic solvents like DMSO and DMF.[9][10] | Critical for selecting appropriate solvents for analytical sample preparation, formulation, and biological assays. |

| Melting Point | Not explicitly reported. For comparison, Tadalafil melts at ~302°C.[11] The structural change may slightly alter this value. | A key indicator of purity. A broad melting range can suggest the presence of impurities. DSC is the preferred method for accurate determination. |

| pKa (Predicted) | Tadalafil has a predicted acidic pKa of 15.17 and a basic pKa of -4.2. | Influences ionization state at different pH values, affecting solubility and chromatographic retention on pH-dependent columns. |

| LogP (Predicted) | The XLogP3 for this compound is 1.5.[4] For comparison, Tadalafil's LogP is ~2.1-2.36.[5] | The lower LogP suggests increased polarity compared to Tadalafil, which is consistent with the added keto- and lactam functionalities. This predicts earlier elution in reversed-phase HPLC. |

| UV/Vis. λmax | For Tadalafil: 221, 284, 292 nm.[9][12] The ketolactam is expected to have a similar chromophore and thus a similar UV spectrum. | Guides the selection of an appropriate detection wavelength for quantification in HPLC-UV analysis. |

Insights into Solubility

For quantitative analysis, achieving complete dissolution is paramount. Based on the solubility profile of Tadalafil, a similar approach should be adopted for this compound.

-

Aqueous Media: It is sparingly soluble in aqueous buffers.[9][10] This low solubility is a critical consideration in dissolution testing and formulation development.

-

Organic Solvents: It is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9][10][13] Stock solutions are typically prepared in these solvents.

-

Method for Aqueous Dilution: To achieve solubility in semi-aqueous buffers (e.g., for cell-based assays or HPLC mobile phase miscibility studies), first dissolve the compound in 100% DMF or DMSO, then dilute with the chosen aqueous buffer.[9][10] For instance, a 1:1 solution of DMF:PBS (pH 7.2) can be used, though stability in such solutions should be monitored as precipitation may occur over time.[9][10]

Part 3: Analytical Characterization Methodologies

A multi-faceted analytical approach is required for the definitive characterization of this compound. This typically involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is the most extensively used technique for the analysis of Tadalafil and its related substances, including the ketolactam.[1] The primary goal is to achieve baseline separation of the main component from all potential impurities.

Caption: Standard workflow for HPLC analysis of this compound.

Field-Proven HPLC Protocol:

This protocol is adapted from established methods for Tadalafil and its impurities, which are designed to effectively separate polar and non-polar related substances.[14][15]

-

Objective: To quantify this compound and separate it from Tadalafil and other process-related impurities.

-

Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[14][15]

-

Step 1: Column Selection & Rationale:

-

Primary Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust starting point.[15]

-

Alternative Column: For challenging separations, a Phenyl-bonded silica gel column can offer alternative selectivity due to pi-pi interactions with the aromatic rings in the analytes. This can be surprisingly effective at resolving structurally similar compounds.[14]

-

-

Step 2: Mobile Phase Preparation & Rationale:

-

Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 3.2 with orthophosphoric acid. The acidic pH ensures that any ionizable groups are protonated, leading to sharp, symmetrical peaks.

-

Mobile Phase B: Acetonitrile.

-

Composition: An isocratic mixture, typically in the range of 50:50 to 70:30 (v/v) of Mobile Phase A:B.[15] The exact ratio must be optimized to achieve a suitable retention time and resolution. Given this compound's higher polarity, a lower percentage of acetonitrile may be required compared to Tadalafil.

-

-

Step 3: Chromatographic Conditions:

-

Step 4: Sample Preparation:

-

Accurately weigh the sample or reference standard.

-

Dissolve in a diluent such as a 50:50 (v/v) mixture of acetonitrile and water to a known concentration (e.g., 0.2 mg/mL).[14]

-

Ensure complete dissolution, using sonication if necessary.

-

-

Step 5: System Suitability & Validation:

-

Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to verify precision, tailing factor, and theoretical plates.

-

The method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, and specificity.[15]

-

Spectroscopic Characterization

Spectroscopy provides orthogonal data to chromatography, confirming the identity and structure of the molecule.

-

UV-Visible Spectroscopy: As noted, the expected λmax values around 284-292 nm are due to the π-electron systems within the benzodioxole and indole moieties.[9][12] This technique is primarily used for quantitative detection in HPLC.

-

Infrared (IR) Spectroscopy: FTIR can confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for:

-

Amide and lactam C=O stretching.

-

Ketone C=O stretching.

-

Aromatic C=C stretching.

-

C-N and C-O bond vibrations. Comparing the spectrum to Tadalafil would clearly show the appearance of the new ketone and lactam carbonyl peaks.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. A full spectral assignment would confirm the exact connectivity of atoms and the stereochemistry.

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides molecular weight confirmation and fragmentation data.[1] The exact mass of this compound (421.12738533 Da) can be determined with high-resolution mass spectrometry (HRMS), which is invaluable for identifying it as an unknown impurity in a Tadalafil sample.[4]

Thermal Analysis

Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a pharmaceutical substance.[16][17]

-

Differential Scanning Calorimetry (DSC):

-

Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, detect polymorphic transitions, and assess crystallinity.[18]

-

Expected Results: A DSC thermogram of crystalline this compound would show a sharp endothermic peak corresponding to its melting point. For comparison, pure Tadalafil shows a sharp endotherm at approximately 302°C.[11] The presence of multiple peaks or a broad melting endotherm could indicate impurities or the existence of different polymorphic forms.

-

-

Thermogravimetric Analysis (TGA):

-

Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[17]

-

Expected Results: A TGA curve would show the temperature at which the molecule begins to decompose. This is critical for determining safe handling and storage temperatures and for understanding potential degradation pathways during manufacturing processes like drying.

-

Part 4: Chemical Stability and Synthesis Context

This compound is primarily relevant as a potential impurity and degradation product of Tadalafil. Its formation involves the oxidation of the Tadalafil molecule. Understanding this relationship is key to developing control strategies during drug manufacturing and storage.

Caption: Formation of this compound via oxidation of Tadalafil.

The synthesis of Tadalafil itself is a multi-step process, often involving a Pictet-Spengler reaction.[19][20][21] Impurities can be introduced from starting materials, intermediates, or side reactions. This compound is more likely to be a degradant, formed under oxidative conditions (e.g., exposure to air, light, or oxidizing agents) during synthesis, formulation, or storage. Therefore, analytical methods for Tadalafil must be validated for their ability to detect and quantify this specific compound to ensure the final product's purity and safety.

References

-

PubChem. This compound | C22H19N3O6 | CID 71752283. [Link]

-

Human Metabolome Database. Showing metabocard for Tadalafil (HMDB0014958). [Link]

-

ResearchGate. A review of analytical methods for estimation of Tadalafil in pharmaceutical formulations. [Link]

- Google Patents.

-

National Center for Biotechnology Information. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Tadalafil. [Link]

-

ResearchGate. DSC thermograms (from top to bottom) crystalline tadalafil (Td), spray... [Link]

-

ResearchGate. Solubility graph of pure drug Tadalafil and F-5 formulation in different pH buffer. [Link]

-

National Center for Biotechnology Information. The Relationship between Solubility and Transdermal Absorption of Tadalafil. [Link]

-

ResearchGate. (PDF) Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. [Link]

-

National Center for Biotechnology Information. Synthesis of Novel Tadalafil Analogues and their Evaluation as Phosphodiesterase Inhibitors and Anticancer Agents. [Link]

-

Deranged Physiology. Tadalafil. [Link]

-

Coursehero. (6R,12aR)-()-Tadalafil (1); 302–303 _C _ (6. [Link]

-

U.S. Food and Drug Administration. CIALIS. [Link]

-

Chemignition Laboratory. Tadalafil: Structure, Properties, Pharmacology, and Safety. [Link]

-

PharmaCompass. Tadalafil | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

RSC Publishing. Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. [Link]

-

Drugs.com. Tadalafil: Package Insert / Prescribing Information / MOA. [Link]

-

ResearchGate. Structure of tadalafil. [Link]

- Google Patents.

-

ResearchGate. Alternative Synthesis of Tadalafil: PDE5 Inhibitor. [Link]

-

DergiPark. Drug-Excipient Compatibility Studies In Binary Mixtures of Tadalafil by Using DSC, TGA and FTIR. [Link]

-

PubChem. Tadalafil | C22H19N3O4 | CID 110635. [Link]

-

Wikipedia. Tadalafil. [Link]

-

National Center for Biotechnology Information. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. [Link]

-

ResearchGate. FTIR and differential scanning calorimetry (DSC) thermogram of (a) tadalafil, (b) PLGA, (c) physical mixture of tadalafil and blank NPs, (d) tadalafil loaded NPs. [Link]

-

MDPI. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]

-

SciSpace. Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantio. [Link]

-

Orbit Scientific Group. Thermal analysis DSC, TGA, DTA, calorimeter. [Link]

-

PubMed. Determination of tadalafil in pharmaceutical preparation by HPLC using monolithic silica column. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chemignition.com [chemignition.com]

- 4. This compound | C22H19N3O6 | CID 71752283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. guidechem.com [guidechem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. drugs.com [drugs.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. researchgate.net [researchgate.net]

- 12. Tadalafil - CAS-Number 171596-29-5 - Order from Chemodex [chemodex.com]

- 13. apexbt.com [apexbt.com]

- 14. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]

- 15. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suleyman Demirel University The Journal of Health Science » Submission » Drug-Excipient Compatibility Studies In Binary Mixtures of Tadalafil by Using DSC, TGA and FTIR [dergipark.org.tr]

- 17. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thermal analysis DSC, TGA, DTA, calorimeter – Orbit [orbit-scientificgroup.com]

- 19. researchgate.net [researchgate.net]

- 20. EP2181997A1 - A process for the preparation of tadalafil - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

Tadalafil Degradation Pathway: Unraveling the Formation of a Ketolactam Derivative

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a well-established therapeutic agent.[1][2] However, its chemical stability under various stress conditions is a critical parameter for ensuring pharmaceutical quality, safety, and efficacy. This technical guide provides an in-depth analysis of the degradation pathways of tadalafil, with a specific focus on the acid-catalyzed mechanism leading to the formation of a significant ketolactam-containing degradant, a diketopiperazine derivative. We will explore the mechanistic underpinnings of this transformation, present a robust, self-validating experimental workflow for its induction and identification, and discuss the implications for drug development and quality control. This document is intended to serve as a key resource for scientists engaged in stability studies, formulation development, and analytical method development for tadalafil.

Introduction: The Imperative for Stability Analysis

Tadalafil: A Chemical and Pharmacological Overview

Tadalafil is chemically designated as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[3] Its therapeutic effect is derived from the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[1] Its complex heterocyclic structure, while key to its pharmacological activity, also presents multiple sites susceptible to chemical degradation.

The Role of Stability-Indicating Methods in Drug Development

The International Council for Harmonisation (ICH) guidelines mandate the execution of forced degradation studies to understand the intrinsic stability of a drug substance.[4] These studies are fundamental to developing and validating stability-indicating analytical methods, which can reliably separate the active pharmaceutical ingredient (API) from its degradation products.[3][5] Elucidating degradation pathways is not merely a regulatory formality; it is essential for identifying potentially toxic degradants, designing stable formulations, and establishing appropriate storage conditions and shelf-life for the final drug product.

Tadalafil's Degradation Profile: A Multi-Condition Assessment

Forced degradation studies expose tadalafil to a range of harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its decomposition.[6][7] Tadalafil demonstrates considerable stability under thermal and photolytic stress but is particularly susceptible to hydrolytic and, to a lesser extent, oxidative degradation.[8] Acidic and alkaline conditions are the most significant drivers of its degradation.[8][9][10][11]

A summary of findings from various forced degradation studies is presented below.

Table 1: Summary of Tadalafil Forced Degradation Study Outcomes

| Stress Condition | Typical Parameters | Observed Degradation | Key Degradant(s) | Source(s) |

|---|---|---|---|---|

| Acid Hydrolysis | 1 N HCl, 60-80°C, 8-10 h | Significant (e.g., ~13%) | Diketopiperazine derivative | [4][5][11] |

| Base Hydrolysis | 1 N NaOH, 60-80°C, 8 h | Significant (e.g., ~17%) | Isomeric and hydrolytic products | [5][8][11] |

| Oxidative | 3-10% H₂O₂, RT, 24-48 h | Moderate | Oxidized derivatives | [4][9][11] |

| Thermal | 120°C, 48 h | Stable / No significant degradation | N/A | [4][10] |

| Photolytic | UV light (254/366 nm), 48 h | Stable / No significant degradation | N/A |[4][10] |

The Ketolactam Pathway: A Dominant Acid-Catalyzed Mechanism

Under acidic stress, a specific and novel degradation product has been consistently identified and characterized.[4][8][12] This product is a diketopiperazine, which contains two ketolactam functionalities within its core structure.

Identification of the Degradant

The primary acid-catalyzed degradant has been structurally elucidated as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][12]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione .[4][8][12] Its formation involves a significant rearrangement of the parent tadalafil molecule.

Proposed Mechanism of Formation

The formation of the diketopiperazine derivative from tadalafil's complex fused-ring system under acidic conditions is proposed to occur via a multi-step process involving hydrolysis and intramolecular rearrangement. The cis-junction of the pyrazino-pyrido-indole ring system is the point of instability.

-

Protonation: The process is initiated by the protonation of one of the amide carbonyl oxygens within the piperazinedione ring of tadalafil.

-

Hydrolytic Ring Opening: The protonated intermediate is susceptible to nucleophilic attack by water, leading to the hydrolytic cleavage of the amide bond and opening of the piperazinedione ring.

-

Intramolecular Rearrangement and Recyclization: The resulting linear intermediate undergoes conformational changes, allowing for a subsequent intramolecular cyclization. This recyclization forms a thermodynamically more stable piperazine-2,5-dione ring, which is the core of the observed degradant.

This proposed pathway highlights the inherent lability of the tadalafil structure in an acidic environment.

Caption: Proposed mechanism for acid-catalyzed degradation of tadalafil.

Experimental Protocol: A Self-Validating Forced Degradation Study

This section details a robust, field-proven protocol for inducing the formation of the ketolactam degradant and confirming its presence using a stability-indicating HPLC method. The protocol is designed as a self-validating system, where the analytical method's specificity is confirmed by its ability to resolve the degradant from the parent API.

Objective

To intentionally degrade tadalafil under controlled acidic conditions to generate the diketopiperazine (ketolactam) derivative and to develop an analytical workflow for its separation and identification.

Materials and Reagents

-

Tadalafil Active Pharmaceutical Ingredient (API)[6]

-

Hydrochloric Acid (HCl), 1 N solution[4]

-

Sodium Hydroxide (NaOH), 1 N solution[4]

-

Acetonitrile (HPLC grade)[12]

-

Methanol (HPLC grade)[6]

-

Formic Acid (LC-MS grade)[12]

-

Purified Water (Type I)

-

Volumetric flasks, pipettes, and standard lab glassware

-

Reflux apparatus and heating mantle/water bath

-

HPLC system with PDA or UV detector[3]

-

Analytical balance

Step-by-Step Protocol

-

Stock Solution Preparation: Accurately weigh and dissolve tadalafil API in methanol or a suitable solvent mixture to prepare a stock solution of a known concentration (e.g., 2000 µg/mL).[6]

-

Acid-Induced Degradation:

-

Transfer a precise volume of the tadalafil stock solution (e.g., 1 mL) into a 10 mL volumetric flask.[6]

-

Add an equal volume (e.g., 1 mL) of 1 N HCl.[6]

-

Heat the solution under reflux at 60-65°C for a defined period (e.g., 10 hours).[4] The choice of time and temperature is critical; these conditions are known to produce significant degradation (~10-15%) without completely consuming the parent drug, which is ideal for demonstrating analytical specificity.[4]

-

-

Neutralization: After the reflux period, cool the solution to room temperature. Carefully neutralize the sample by adding an equivalent volume (1 mL) of 1 N NaOH.[6] This step is crucial to halt the degradation reaction and prevent damage to the HPLC column.

-

Final Sample Preparation: Dilute the neutralized solution to the final volume (10 mL) with the mobile phase diluent (e.g., water:methanol, 25:75 v/v) to achieve a target concentration suitable for HPLC analysis (e.g., 200 µg/mL).[6]

-

Control Sample: Prepare a control sample by following the same procedure but substituting the 1 N HCl with purified water. This "non-stressed" sample is essential for comparison.

-

HPLC Analysis: Analyze the stressed and non-stressed samples using a validated stability-indicating HPLC method.

Table 2: Example HPLC Method Parameters for Tadalafil Analysis

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar tadalafil and its degradants.[6][7] |

| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Methanol | A gradient is often necessary to resolve early-eluting polar degradants from the highly retained parent compound. Formic acid aids in peak shape and ionization for MS detection.[6][12] |

| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times.[6][8] |

| Detection | PDA/UV at 220 nm or 285 nm | Tadalafil and its chromophoric degradants exhibit strong absorbance at these wavelengths.[1][10] |

| Column Temp. | Ambient or 30°C | Ensures reproducible retention times.[10] |

| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC.[5] |

Caption: Experimental workflow for forced degradation and analysis.

Structural Characterization of the Degradant

Confirmation of the degradant's structure is a critical step, typically achieved by coupling the liquid chromatography separation with mass spectrometry (LC-MS/MS) and, for definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy after isolation.[4][12]

-

LC-MS/MS: This technique is invaluable for obtaining the mass-to-charge ratio (m/z) of the degradation product. The high-resolution mass spectrometry (HRMS) data can provide the elemental composition, confirming the molecular formula.[4][12]

-

NMR: Following isolation of the degradant via preparative HPLC, 1H and 13C NMR, along with 2D techniques like HSQC and HMBC, provide unequivocal structural confirmation by detailing the exact connectivity of atoms within the molecule.[4]

Table 3: Mass Spectrometry Data for Tadalafil and its Acid Degradant

| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Source |

|---|---|---|---|

| Tadalafil | C₂₂H₁₉N₃O₄ | 390.14 | [1] |

| Diketopiperazine Degradant | C₂₂H₁₉N₃O₄ | 406.15 (as M+H) |[4] |

Conclusion and Implications for Drug Development

The susceptibility of tadalafil to acid-catalyzed degradation, leading to the formation of a significant diketopiperazine derivative, is a critical stability characteristic. Understanding this specific pathway is paramount for:

-

Analytical Method Development: Ensuring that routine quality control methods are truly stability-indicating and capable of resolving this degradant from the API.

-

Formulation Science: Designing formulations with appropriate excipients and pH control to minimize the potential for this degradation, thereby ensuring the product's stability and safety throughout its shelf life.

-

Regulatory Compliance: Providing a comprehensive understanding of the drug's stability profile, a key component of any regulatory submission.

This guide has provided a detailed mechanistic overview and a practical, robust experimental framework for investigating the ketolactam degradation pathway of tadalafil. By applying these principles, researchers and drug development professionals can ensure the quality and integrity of tadalafil-containing pharmaceutical products.

References

-

Kannappan, N., Yada, D., Yada, D., Shashikanth, & Mannavalan, R. (2010). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. International Journal of ChemTech Research, 2(1), 329-333. [Link]

-

Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]

-

Kotha, S. S. K., Doddipalla, R., Gandham, H., Rumalla, C. S., & Kaliyaperumal, M. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. [Link]

-

Saini, B. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER, 22(11). [Link]

-

Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2015). Stability-indicating methods for determination of tadalafil. TSI Journals. [Link]

-

Rao, D. V., & Kumar, T. R. (2008). Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. Academic Journals. [Link]

-

Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]

-

Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Publication Corporation. [Link]

-

Rao, D., Radhakrishnanand, P., & Himabindu, V. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]

-

Reddy, G. S., & Kumar, A. (2016). Forced degradation studies, quantification and in-vitro dissolution studies of Tadalafil by spectrofluorimetry. ResearchGate. [Link]

-

Rao, D., Radhakrishnanand, P., & Himabindu, V. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]

-

Patel, Y. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ResearchGate. [Link]

-

de Souza, T. A. J., et al. (2014). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Universidade Federal de Minas Gerais. [Link]

- Liu, D., et al. (2018). Analysis and detection method of tadalafil tablet related substances.

-

Coward, R. M., & Carson, C. C. (2008). Tadalafil in the treatment of erectile dysfunction. Therapeutics and clinical risk management, 4(6), 1315–1330. [Link]

-

Badr, S. M., et al. (2023). The suggested scheme for acidic and basic degradation of Tadalafil. ResearchGate. [Link]

-

Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. SciELO. [Link]

-

Nascimento, F. V. B., et al. (2025). Degradation Pathways of Tadalafil: A Thermoanalytical Study. ResearchGate. [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. Tadalafil in the treatment of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicjournals.org [academicjournals.org]

- 4. asianpubs.org [asianpubs.org]

- 5. ymerdigital.com [ymerdigital.com]

- 6. tandfonline.com [tandfonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. repositorio.ufmg.br [repositorio.ufmg.br]

- 10. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]

- 11. scielo.br [scielo.br]

- 12. asianpubs.org [asianpubs.org]

A Technical Guide to the Potential Biological Activity of Tadalafil Ketolactam

Executive Summary

Tadalafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension. The efficacy and safety of any pharmaceutical agent are intrinsically linked to the activity of its related compounds, including manufacturing impurities, degradation products, and metabolites. This guide focuses on Tadalafil Ketolactam (CAS 1346605-38-6), a known Tadalafil-related compound.[1] While data on its biological activity is not widely published, its structural similarity to the parent compound necessitates a thorough evaluation to understand its potential pharmacological and toxicological profile.

This document provides a mechanistic hypothesis for the potential biological activity of this compound, centered on its likely interaction with phosphodiesterase enzymes. We present a series of detailed, field-proven experimental workflows for its comprehensive in vitro characterization, enabling researchers to determine its inhibitory potency, selectivity, and cellular effects. The overarching goal is to equip drug development professionals with the scientific framework and practical methodologies required to assess the biological impact of this and similar Tadalafil-related substances.

Introduction: The Rationale for Characterizing Tadalafil-Related Compounds

Tadalafil's therapeutic effect is derived from its specific inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[2][3][4] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[1][5] The molecular structure of Tadalafil is optimized for high-affinity binding to the PDE5 active site.[6]

However, during synthesis, storage, or metabolic processing, structurally related impurities can emerge.[3][5] Regulatory bodies mandate the identification and characterization of any impurity present above established thresholds to ensure the safety and consistency of the final drug product.[4] this compound, a derivative featuring significant structural modification, represents a critical subject for investigation. Its presence in a drug formulation could potentially alter the therapeutic window, introduce off-target effects, or compete with the parent drug, making its biological characterization a matter of priority.

This compound: A Structural Overview

This compound is identified in chemical databases with the molecular formula C₂₂H₁₉N₃O₆.[1] Its structure is derived from the Tadalafil core by the introduction of two ketone functionalities. This modification significantly alters the electronics and steric profile of the molecule compared to the parent drug, Tadalafil (C₂₂H₁₉N₃O₄).[6][7]

Table 1: Comparative Physicochemical Properties of Tadalafil and this compound

| Property | Tadalafil | This compound (Predicted) | Rationale for Predicted Difference |

| Molecular Formula | C₂₂H₁₉N₃O₄[6] | C₂₂H₁₉N₃O₆[1] | Addition of two oxygen atoms. |

| Molecular Weight | 389.4 g/mol [6] | 421.4 g/mol [1] | Increased mass due to added keto groups. |

| Polarity | Low | Higher | The introduction of polar ketone groups is expected to increase the overall polarity of the molecule. |

| Aqueous Solubility | Practically insoluble[6] | Potentially higher | Increased polarity may lead to a marginal increase in aqueous solubility, though it is likely to remain poorly soluble. |

| Hydrogen Bonding | Fewer acceptors/donors | More H-bond acceptors | The ketone oxygens can act as additional hydrogen bond acceptors, potentially altering binding interactions. |

Mechanistic Hypothesis: Postulated Biological Activity

Given its structural foundation, the primary hypothesis is that this compound may act as a modulator of phosphodiesterase enzymes.

Primary Target: PDE5 Inhibition

The core β-carboline structure is retained in this compound, suggesting a residual affinity for the PDE5 catalytic site. However, the addition of ketone groups could interfere with the optimal binding interactions observed with Tadalafil. It is plausible that this compound is a weaker PDE5 inhibitor than the parent compound. The key objective of experimental validation is to quantify this potency by determining its half-maximal inhibitory concentration (IC₅₀).

Altered Selectivity Profile

Tadalafil is known for its high selectivity for PDE5 over other PDE isoforms, particularly PDE6 (found in the retina) and PDE11.[8] The structural changes in this compound could alter this selectivity profile. A loss of selectivity, especially against PDE6, could imply a higher risk of side effects like visual disturbances. Conversely, an unexpected gain of affinity for another isoform could open new therapeutic avenues but would be a significant concern from a safety perspective for a Tadalafil-related compound.

The following diagram illustrates the canonical signaling pathway targeted by Tadalafil, which serves as the foundation for assessing the activity of this compound.

Caption: Tiered approach for in vitro characterization.

Tier 1: PDE5 Enzyme Inhibition Assay Protocol

Objective: To determine the IC₅₀ value of this compound against recombinant human PDE5. A fluorescence polarization (FP) assay is recommended for its sensitivity and high-throughput compatibility.

Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate (cGMP-Fluor) to GMP-Fluor by PDE5. An antibody that specifically binds to the GMP-Fluor product is included. When the antibody binds, the large complex tumbles slowly in solution, resulting in high fluorescence polarization. Inhibition of PDE5 prevents this conversion, leading to a low polarization signal.

Materials:

-

Recombinant Human PDE5A1 (e.g., from commercial vendors)

-

Transcreener® PDE Assay Kit (or similar, containing cGMP/AMP² Antibody, cGMP-Fluor tracer, and stop/detect reagents)

-

Tadalafil (as positive control)

-

This compound (test compound)

-

DMSO (for compound dilution)

-

Assay Buffer: 10 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT

-

384-well, low-volume, black assay plates

-

Plate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound and Tadalafil (control) in 100% DMSO.

-

Serial Dilution: Create a 10-point, 3-fold serial dilution series of each compound in DMSO. Then, dilute these into the Assay Buffer to achieve the desired final assay concentrations (e.g., 50 µM starting concentration). Ensure the final DMSO concentration in the assay is ≤1%.

-

Assay Plate Setup:

-

Add 5 µL of serially diluted test compound or control to appropriate wells.

-

Add 5 µL of Assay Buffer with 1% DMSO to "No Inhibition" control wells.

-

Add 5 µL of a known potent inhibitor (or buffer without enzyme) to "Maximum Inhibition" control wells.

-

-

Enzyme Addition: Add 5 µL of PDE5 enzyme, diluted in Assay Buffer to the appropriate concentration, to all wells except the "Maximum Inhibition" controls.

-

Substrate Addition & Incubation: Add 10 µL of the cGMP-Fluor substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination: Add 10 µL of the Stop & Detect solution (containing EDTA and the antibody) to all wells.

-

Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

-

Data Acquisition: Read the fluorescence polarization on a compatible plate reader.

-

Data Analysis: Convert polarization values to % inhibition relative to controls. Plot % inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Tier 2: PDE Isoform Selectivity Profiling

Objective: To assess the inhibitory activity of this compound against a panel of other PDE isoforms.

Methodology: The protocol is identical to the Tier 1 assay, but recombinant enzymes for other PDE families (e.g., PDE1, PDE4, PDE6, PDE11) are substituted for PDE5. The choice of substrate may vary depending on the enzyme (e.g., cAMP for PDE4). Run the assay for each isoform and calculate the respective IC₅₀ values.

Data Presentation: The results should be summarized in a table to clearly visualize the selectivity profile.

Table 2: Hypothetical PDE Selectivity Profile Data

| PDE Isoform | Tadalafil IC₅₀ (nM) | This compound IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE5) for Ketolactam |

| PDE5 | 5 | 150 | 1 |

| PDE6 | >10,000 | >20,000 | >133 |

| PDE11 | 70 | 950 | 6.3 |

| PDE1 | >10,000 | >20,000 | >133 |

Data are hypothetical and for illustrative purposes only.

Tier 3: Cell-Based cGMP Measurement

Objective: To confirm that the compound can modulate cGMP levels in a cellular context.

Principle: Use a relevant cell line (e.g., human corpus cavernosum smooth muscle cells or C2C12 skeletal muscle cells) and stimulate cGMP production with a nitric oxide donor. Then, treat the cells with the test compound and measure intracellular cGMP accumulation using a competitive ELISA or HTRF assay.

Step-by-Step Methodology:

-

Cell Culture: Plate smooth muscle cells in a 96-well plate and grow to confluency.

-

Pre-incubation: Wash cells and pre-incubate with varying concentrations of this compound or Tadalafil for 30 minutes.

-

Stimulation: Add a nitric oxide donor (e.g., Sodium Nitroprusside, SNP) to stimulate cGMP production. Incubate for 15 minutes.

-

Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided with the cGMP assay kit.

-

cGMP Quantification: Perform the cGMP measurement according to the manufacturer's protocol (e.g., competitive ELISA).

-

Data Analysis: Plot the measured cGMP concentration against the test compound concentration to determine the half-maximal effective concentration (EC₅₀).

Interpretation and Future Directions

The data generated from these workflows will provide a clear biological activity profile for this compound.

Caption: Decision matrix based on initial PDE5 potency results.

-

If this compound is a weak inhibitor (e.g., IC₅₀ > 500 nM): It is unlikely to contribute significantly to the pharmacological effect of Tadalafil and may be considered of lower risk, pending standard toxicological assessment.

-

If this compound shows moderate to high potency: Its impact must be considered. Its relative concentration in the drug substance becomes critical. Further studies, including pharmacokinetic analysis to determine if it is a major metabolite and in vivo studies to assess its contribution to efficacy and safety, would be warranted.

-

If the selectivity profile is altered: A loss of selectivity against PDE6 or a significant interaction with PDE11 would be a major safety flag, potentially leading to a re-evaluation of acceptable limits for this impurity. [8]

Conclusion

This compound, as a known related substance to Tadalafil, requires rigorous biological evaluation to ensure product safety and efficacy. While it is hypothesized to be a weaker PDE5 inhibitor than its parent compound due to significant structural modifications, this assumption must be confirmed experimentally. The tiered in vitro testing strategy detailed in this guide—progressing from primary target potency to isoform selectivity and cellular activity—provides a comprehensive and resource-efficient framework for this characterization. The resulting data will enable researchers and drug developers to make informed decisions regarding manufacturing process controls, impurity specifications, and the overall risk-benefit profile of Tadalafil.

References

- Tadalafil - Wikipedia. (n.d.).

- How Tadalafil Works: Mechanism, Onset, and Effectiveness - Bolt Pharmacy. (n.d.).

- Tadalafil: Mechanism of Action & Structure - Study.com. (n.d.).

-

This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

-

Tadalafil - StatPearls - NCBI Bookshelf. (2024, March 20). Retrieved January 16, 2026, from [Link]

-

Gilla, G., Anumula, R., Aalla, S., Vurimidi, H., & Ghanta, M. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. Retrieved January 16, 2026, from [Link]

-

CIALIS (tadalafil) tablets Label - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]

-

Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Retrieved January 16, 2026, from [Link]

-

Chakravarthy Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. Retrieved January 16, 2026, from [Link]

-

Satheesh, B., et al. (2013). SIMULTANEOUS DETERMINATION OF TADALAFIL AND ITS RELATED COMPOUNDS IN PHARMACEUTICAL DOSAGE FORMS BY UPLC. Journal of Liquid Chromatography & Related Technologies, 36(11), 1451-1465. Retrieved January 16, 2026, from [Link]

-

Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. (2023, July 24). Retrieved January 16, 2026, from [Link]

-

Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6035. Retrieved January 16, 2026, from [Link]

-

Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1739-1747. Retrieved January 16, 2026, from [Link]

-

Tadalafil: Structure, Properties, Pharmacology, and Safety - Chemignition. (n.d.). Retrieved January 16, 2026, from [Link]

-

Tadalafil-impurities | Pharmaffiliates. (n.d.). Retrieved January 16, 2026, from [Link]

-

Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (n.d.). RSC Publishing. Retrieved January 16, 2026, from [Link]

Sources

- 1. This compound | C22H19N3O6 | CID 71752283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]

- 6. chemignition.com [chemignition.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. researchgate.net [researchgate.net]

In Silico Prediction of Tadalafil Ketolactam Toxicity: A Technical Guide for Drug Development Professionals

Abstract

The assessment of metabolite toxicity is a critical, non-negotiable aspect of modern drug development. As regulatory scrutiny intensifies and the imperative to reduce animal testing grows, in silico toxicology has emerged as an indispensable tool for early-stage hazard identification. This guide provides an in-depth technical framework for the predictive toxicological assessment of Tadalafil Ketolactam, a potential metabolite or impurity of the widely used phosphodiesterase 5 (PDE5) inhibitor, Tadalafil. We will navigate the strategic selection and application of computational models, emphasizing a weight-of-evidence approach to construct a robust, scientifically sound, and regulatory-compliant toxicity profile. This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage computational methods for proactive risk management.

Introduction: The Imperative for Metabolite Safety Assessment

Tadalafil, the active pharmaceutical ingredient (API) in Cialis®, undergoes extensive metabolism primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The primary metabolic pathways involve the formation of a catechol metabolite, which is subsequently methylated and glucuronidated.[1][2] While the major circulating metabolites are considered pharmacologically inactive, the potential for minor metabolites or process-related impurities, such as this compound, to possess toxicological liabilities cannot be overlooked. The chemical structure for this compound is publicly available, providing the necessary input for computational analysis.[4]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough evaluation of impurities and metabolites.[5][6] The ICH M7 guideline, for instance, provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit carcinogenic risk, explicitly endorsing the use of in silico methods as a first-line approach.[7][8] Computational toxicology offers a rapid, cost-effective, and ethically sound means to screen for potential hazards, prioritize experimental testing, and support regulatory submissions.[5][9]

This guide will delineate a comprehensive in silico workflow to predict the toxicity of this compound, focusing on key toxicological endpoints of regulatory significance.

The Strategic Framework: A Multi-Model Approach to In Silico Toxicology

A credible in silico toxicity assessment hinges on a "weight-of-evidence" approach, integrating multiple predictive methodologies. This is crucial because different models possess unique strengths and weaknesses. Regulatory guidelines, particularly for mutagenicity, advocate for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[6][8][10] This dual-pronged strategy enhances the robustness of the prediction.

-

Expert Rule-Based Systems: These models, such as Derek Nexus, are built upon a curated knowledge base of structure-activity relationships derived from published literature and proprietary data.[11][12][13] They identify toxicophores—substructural fragments known to be associated with specific toxicities—and provide mechanistic hypotheses.[12][13] The strength of these systems lies in their transparency and the expert reasoning behind the alerts.

-

Statistical-Based Systems (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, like those available in Toxtree or Sarah Nexus, are developed by statistically correlating structural features of a large set of chemicals with their experimentally determined toxicities.[8][14][15] These models excel at identifying potential liabilities in novel chemical space that may not be covered by existing expert rules.

The logical flow of our predictive assessment is illustrated in the diagram below.

Caption: In Silico Toxicity Prediction Workflow for this compound.

Core Toxicological Endpoints: A Step-by-Step Predictive Protocol

Genotoxicity/Mutagenicity Assessment (ICH M7)

The potential for a compound to induce genetic mutations is a primary safety concern due to its link with carcinogenicity. The Ames bacterial reverse mutation assay is the standard in vitro test for mutagenicity, and its prediction is a cornerstone of in silico toxicology.[7][16]

Protocol:

-

Structure Input: Obtain the canonical SMILES string for this compound from a reliable source like PubChem.[4]

-

CN1CC(=O)N2CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5

-

-

Expert Rule-Based Analysis (e.g., Derek Nexus):

-

Action: Process the SMILES string through the Derek Nexus software.[10][17]

-

Rationale: Derek Nexus will compare the substructures of this compound against its knowledge base of alerts for bacterial mutagenicity.[13] It provides a qualitative prediction (e.g., "equivocal," "plausible," "probable") and highlights the specific toxicophore responsible for the alert, along with supporting references and mechanistic reasoning.[12]

-

-

Statistical-Based Analysis (e.g., Sarah Nexus):

-

Action: Process the same SMILES string through the Sarah Nexus software.[8][10]

-

Rationale: Sarah Nexus, a statistical model, will provide a probabilistic prediction of a positive or negative Ames test outcome.[8] This model is trained on a large dataset of compounds with known Ames test results and complements the expert-rule based approach by potentially identifying liabilities not captured in the rule base.[15]

-

-

Result Integration and Interpretation:

-

Scenario A (No Alerts): If both models predict the compound to be non-mutagenic, it can be classified as Class 5 under ICH M7, indicating no mutagenic concern. Further testing may not be required.

-

Scenario B (Conflicting Alerts): If one model predicts mutagenicity and the other does not, an expert review is crucial to determine the relevance and plausibility of the alert. The compound would be treated as mutagenic until proven otherwise.

-

Scenario C (Concordant Positive Alerts): If both models predict mutagenicity, the compound is considered a mutagenic concern (ICH M7 Class 1 or 2).

-

Cardiotoxicity: hERG Channel Blockade

Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[18][19] Therefore, early assessment of hERG liability is a critical step in safety profiling.

Protocol:

-

Model Selection: Utilize a validated QSAR model specifically trained for hERG inhibition. Many commercial and open-source ADMET prediction platforms include such models.[20][21]

-

Prediction Execution:

-

Action: Input the this compound structure into the selected ADMET platform.

-

Rationale: These models are trained on large datasets of compounds with experimentally determined hERG IC50 values.[22][23] They analyze physicochemical properties and structural motifs associated with hERG binders to predict the likelihood of channel blockade.

-

-

Data Interpretation:

-

The output is typically a probability of hERG blockade or a predicted IC50 value. This allows for a quantitative or semi-quantitative risk assessment.

-

The model should also define its applicability domain to ensure the prediction for this compound is reliable.[18]

-

Hepatotoxicity (Drug-Induced Liver Injury - DILI)

DILI is a leading cause of drug withdrawal from the market.[24][25] Its mechanisms are complex, making in silico prediction challenging but highly valuable for early risk identification.

Protocol:

-

Model Selection: Employ a DILI prediction model from a comprehensive ADMET suite. These models are often built using large datasets of drugs with known clinical hepatotoxicity profiles.[26][27]

-

Prediction Execution:

-

Action: Submit the this compound structure for DILI prediction.

-

Rationale: The models analyze structural alerts and physicochemical properties associated with various mechanisms of liver injury, such as oxidative stress, mitochondrial damage, or bile salt export pump (BSEP) inhibition.[24]

-

-

Data Interpretation:

-

The output is typically a binary prediction (e.g., "DILI concern" or "No DILI concern") or a probability score.

-

It is crucial to review any structural alerts identified by the model to understand the potential mechanistic basis for the prediction.[28]

-

Data Synthesis and Reporting: Building a Defensible Profile

The results from each predictive model should not be viewed in isolation. A consolidated summary table is essential for a clear overview and for facilitating a weight-of-evidence discussion.

Table 1: Summary of In Silico Toxicity Predictions for this compound

| Toxicological Endpoint | Prediction Tool(s) | Predicted Outcome | Confidence/Remarks |

| Mutagenicity (Ames) | Derek Nexus (Expert Rule-Based) | [Hypothetical Outcome, e.g., Negative] | [e.g., No structural alerts for mutagenicity identified] |

| Sarah Nexus (Statistical) | [Hypothetical Outcome, e.g., Negative (95% prob.)] | [e.g., Compound is within the applicability domain of the model] | |

| Cardiotoxicity (hERG) | ADMET Platform (QSAR) | [Hypothetical Outcome, e.g., Low Probability of Blockade] | [e.g., Predicted pIC50 < 5.0] |